Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

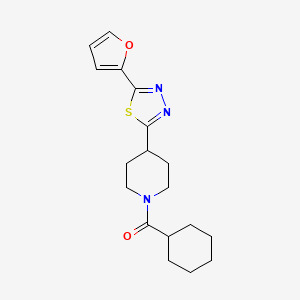

The compound "Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone" features a piperidine ring linked to a 1,3,4-thiadiazole moiety substituted with a furan-2-yl group and a cyclohexyl methanone.

Properties

IUPAC Name |

cyclohexyl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h4,7,12-14H,1-3,5-6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOCKVDPSYMQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and thiadiazole rings. These rings are then coupled with a piperidine derivative under specific reaction conditions. Common reagents used in the synthesis include cyclohexylamine, furan-2-carboxylic acid, and thiadiazole derivatives. The reaction conditions often involve the use of catalysts and solvents such as palladium on carbon and dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.

Scientific Research Applications

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Moieties

Compounds C1–C4 from Hittite Journal of Science and Engineering (2023) share a bis-phenylmethanone core with 1,3,4-thiadiazole rings substituted with various amino groups (cyclohexylamino, phenylamino, ethylamino, phenethylamino) . Key comparisons include:

| Feature | Target Compound | C1–C4 (Bis-phenylmethanones) |

|---|---|---|

| Core Structure | Piperidine-methanone | Bis-phenylmethanone |

| Thiadiazole Substituent | Furan-2-yl | Amino groups (e.g., cyclohexylamino, phenyl) |

| Lipophilicity | High (cyclohexyl, furan) | Variable (depends on amino group polarity) |

| Bioactivity Focus | Not reported | Antimicrobial, antibiofilm, efflux inhibition |

The piperidine core could also improve solubility relative to the bis-phenylmethanone scaffold .

Heterocyclic Variants: Oxadiazole Derivatives

The compound "2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone" () replaces the thiadiazole with a 1,3,4-oxadiazole and includes a sulfanyl group . Key differences:

| Feature | Target Compound | Oxadiazole Derivative |

|---|---|---|

| Heterocycle | 1,3,4-Thiadiazole (S-containing) | 1,3,4-Oxadiazole (O-containing) |

| Electronic Properties | Higher electron density (due to sulfur) | Lower electron density |

| Substituents | Furan-2-yl | Dihydrobenzodioxin, sulfanyl |

| Pharmacokinetics | Likely higher membrane permeability (lipophilic S) | Moderate solubility (polar O/S groups) |

The sulfur atom in the thiadiazole may improve metabolic stability compared to oxadiazoles, which are more prone to oxidative degradation .

Biological Activity

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, also known by its CAS number 1282101-41-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C19H24N4O3S

- Molecular Weight: 388.5 g/mol

- IUPAC Name: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to induce apoptosis in various cancer cell lines. The compound under review has demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| MEL-8 | 2.41 | Caspase pathway activation |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction: The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and activate caspases in cancer cells.

- Cell Cycle Arrest: It may induce cell cycle arrest at the G1 or G2 phase, leading to inhibited proliferation of cancer cells.

Study 1: Antitumor Activity

A study published in MDPI investigated various thiadiazole derivatives for their antitumor activity. The findings revealed that compounds similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. It was observed to enhance the efficacy of existing chemotherapy regimens, suggesting a potential role as an adjuvant therapy .

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in:

- Antimicrobial Activity: Exhibiting inhibitory effects against bacterial strains.

- Anti-inflammatory Properties: Some derivatives have been linked with reduced inflammation markers in animal models.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the 5-(furan-2-yl)-1,3,4-thiadiazole intermediate via cyclization of thiosemicarbazide derivatives with furan-2-carboxylic acid under acidic conditions (e.g., H₂SO₄) .

- Step 2: Coupling the thiadiazole intermediate with a piperidine derivative. This step often employs nucleophilic substitution or amidation reactions, requiring catalysts like DCC (dicyclohexylcarbodiimide) .

- Step 3: Introducing the cyclohexylmethanone group via Friedel-Crafts acylation or ketone formation under inert atmospheres .

Key Parameters:

- Temperature: 60–80°C for cyclization; room temperature for coupling .

- Catalysts: H₂SO₄ for cyclization, Pd/C for cross-coupling .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

A combination of techniques ensures accurate structural elucidation:

| Technique | Key Data Points | Purpose |

|---|---|---|

| ¹H/¹³C NMR | - Thiadiazole C=S (δ 165–170 ppm in ¹³C) - Piperidine N-CH₂ (δ 2.5–3.5 ppm in ¹H) | Confirm ring substitution patterns |

| FTIR | - C=O stretch (1680–1720 cm⁻¹) - Thiadiazole C-N (1350–1450 cm⁻¹) | Identify functional groups |

| Mass Spec | Molecular ion peak (e.g., m/z 385.4 for C₁₉H₂₃N₃O₂S) | Verify molecular weight |

| XRD | Dihedral angles between thiadiazole and piperidine rings (e.g., 15–25°) | Determine 3D conformation |

Q. What are the solubility and stability profiles under varying pH conditions?

- Solubility: Moderately soluble in DMSO and dichloromethane; poorly soluble in water (<0.1 mg/mL) due to hydrophobic cyclohexyl group .

- Stability:

- Acidic (pH 2–4): Degrades via hydrolysis of thiadiazole ring (t₁/₂ = 24 hrs at pH 3) .

- Neutral (pH 7): Stable for >72 hrs in PBS buffer .

- Basic (pH 9–10): Partial decomposition of furan ring observed .

Advanced Research Questions

Q. How does the substitution pattern on the thiadiazole ring influence antimicrobial activity?

Structure-Activity Relationship (SAR) Insights:

- 5-Furan substitution: Enhances activity against Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL) by improving membrane penetration .

- 2-Thiadiazole position: Critical for hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) .

- Piperidine N-substitution: Cyclohexyl group increases lipophilicity, boosting antifungal activity (Candida albicans MIC = 16 µg/mL) .

Experimental Design:

- Compare analogs with variations (e.g., phenyl vs. furan substituents) using standardized broth microdilution assays .

Q. What computational strategies predict target interactions and resolve contradictions in bioactivity data?

- Molecular Docking: Use AutoDock Vina to model interactions with S. aureus enoyl-ACP reductase (binding affinity ≈ -9.2 kcal/mol) .

- MD Simulations: Assess stability of compound-enzyme complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

- Contradiction Resolution:

- Example: Discrepancies in anticancer activity (IC₅₀ = 10 µM vs. 50 µM) may arise from assay conditions (e.g., serum concentration affecting bioavailability) . Validate via standardized MTT assays under controlled serum-free conditions.

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Approach:

- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH) on the cyclohexyl ring to improve aqueous solubility (LogP reduction from 3.5 to 2.8) .

- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., furan oxidation). Replace furan with thiophene to enhance t₁/₂ from 1.2 to 4.5 hrs .

- Bioavailability Testing: Administer via intraperitoneal injection in murine models (Cₘₐₓ ≈ 1.2 µg/mL at 10 mg/kg dose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.